molecular formula C25H27ClN2O4 B2897437 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 1235652-76-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B2897437
CAS RN: 1235652-76-2
M. Wt: 454.95
InChI Key: ZLRCIVWCONHHIX-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C25H27ClN2O4 and its molecular weight is 454.95. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition : A study on the disposition and metabolism of a related orexin receptor antagonist highlights its extensive metabolism and the principal route via oxidation of the benzofuran ring. This research provides insights into the drug's pharmacokinetics, suggesting potential applications in insomnia treatment due to its elimination patterns and metabolite profiling (Renzulli et al., 2011).

Receptor Interaction : Another study focuses on the molecular interaction of cannabinoid receptor antagonists, showing the detailed conformational analysis and the pharmacophore models for receptor ligands. This research underlines the compound's utility in elucidating receptor-ligand interactions and contributing to the development of more selective receptor antagonists (Shim et al., 2002).

Synthetic Methodologies and Biological Activities : The synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity represent a crucial application in designing potential therapeutics for conditions like Alzheimer's disease. This work demonstrates the chemical versatility of the piperidine scaffold and its relevance in medicinal chemistry (Sugimoto et al., 1990).

Metal Complexes and Bioactivity : Research on the synthesis, characterization, and bioactivity of benzamides and their metal complexes expands the compound's application into materials science and bioactivity studies. These complexes exhibit notable antibacterial activity, showcasing the potential for antimicrobial agent development (Khatiwora et al., 2013).

Mass Spectrometry and Drug Analysis : A tandem mass spectrum study of a growth hormone secretagogue offers insights into the amide bond cleavage and gas-phase rearrangement of similar compounds. This research is essential for the analytical characterization of novel drugs and their metabolites, contributing to the field of analytical chemistry (Qin, 2002).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4/c1-25(2,32-20-9-7-19(26)8-10-20)24(30)27-16-17-11-13-28(14-12-17)23(29)22-15-18-5-3-4-6-21(18)31-22/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRCIVWCONHHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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